2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 955962-75-1
VCID: VC4539144
InChI: InChI=1S/C16H10F6N4OS/c1-8-5-12(16(20,21)22)26(25-8)14-24-11(7-28-14)13(27)23-10-4-2-3-9(6-10)15(17,18)19/h2-7H,1H3,(H,23,27)
SMILES: CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C16H10F6N4OS
Molecular Weight: 420.33

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

CAS No.: 955962-75-1

Cat. No.: VC4539144

Molecular Formula: C16H10F6N4OS

Molecular Weight: 420.33

* For research use only. Not for human or veterinary use.

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide - 955962-75-1

Specification

CAS No. 955962-75-1
Molecular Formula C16H10F6N4OS
Molecular Weight 420.33
IUPAC Name 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C16H10F6N4OS/c1-8-5-12(16(20,21)22)26(25-8)14-24-11(7-28-14)13(27)23-10-4-2-3-9(6-10)15(17,18)19/h2-7H,1H3,(H,23,27)
Standard InChI Key NYQPVOLDBFCOME-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, reflects its intricate structure. It comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at position 2 with a 3-methyl-5-(trifluoromethyl)pyrazole moiety and at position 4 with a carboxamide group linked to a 3-(trifluoromethyl)phenyl ring . The molecular formula is C₁₆H₁₀F₆N₄OS, with a molecular weight of 420.33 g/mol . Key features include:

  • Thiazole core: Contributes to electronic delocalization and hydrogen-bonding capacity.

  • Trifluoromethyl groups: Enhance lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals .

  • Pyrazole-thiazole linkage: A hybrid heterocyclic system often associated with antifungal and antibacterial properties .

Synthetic Methodologies

General Synthesis of Pyrazole-Thiazole Hybrids

The synthesis of this compound likely follows a modular approach, as described for structurally related pyrazole-carboxamides and thiazoles :

  • Pyrazole Intermediate Formation:

    • Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is alkylated or arylated at the N1 position using iodomethane or phenylboronic acid via Suzuki coupling .

    • Example: Reaction of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with iodomethane yields ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (73.8% yield) .

  • Carboxylic Acid Activation:

    • Hydrolysis of the ester group using lithium hydroxide generates the corresponding carboxylic acid, which is then converted to an acid chloride using thionyl chloride .

    • Example: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid reacts with SOCl₂ to form the acyl chloride intermediate .

  • Amide Bond Formation:

    • The acid chloride is coupled with 3-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) to yield the final carboxamide .

  • Thiazole Ring Construction:

    • Thiazole formation via Hantzsch synthesis, involving cyclization of thioamides with α-haloketones, may precede pyrazole integration .

Optimization Challenges

Key challenges in synthesizing this compound include:

  • Steric hindrance: Bulky trifluoromethyl groups may slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures .

  • Purification: Column chromatography is often required to isolate products due to similar polarities of intermediates .

Biological Activity and Mechanisms

Antimicrobial Profiles

While direct studies on this compound are scarce, structurally related pyrazole-thiazole hybrids exhibit notable bioactivities:

Compound ClassTarget OrganismsMIC (µg/mL)Reference
Pyrazole-4-carboxamidesGibberella zeae (fungus)50–100
Pyrazolyl-thiazolesStaphylococcus aureus150
Trifluoromethyl-thiazolesCandida albicans (fungus)200
  • Antifungal Activity: Pyrazole-carboxamides with trifluoromethyl groups inhibit Gibberella zeae (wheat head blight pathogen) at 100 µg/mL, outperforming commercial fungicides like carboxin .

  • Antibacterial Activity: Thiazole derivatives show moderate activity against S. aureus (MIC 150 µg/mL) but are less effective against Gram-negative bacteria like E. coli .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Groups: Enhance membrane permeability and resistance to enzymatic degradation .

  • Pyrazole-Thiazole Linkage: Facilitates π-π stacking with microbial enzyme active sites, disrupting cell wall synthesis .

  • Carboxamide Moiety: Engages in hydrogen bonding with target proteins, critical for binding affinity .

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